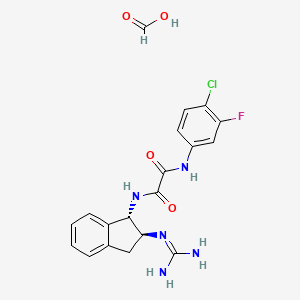
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chloro-fluorophenyl group, a guanidino group, and an oxalamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 4-chloro-3-fluoroaniline derivative, followed by the introduction of the guanidino group through a series of reactions involving protecting groups and deprotection steps. The final step involves the formation of the oxalamide moiety under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved in these interactions are complex and may vary depending on the specific application and target.
Comparison with Similar Compounds
- N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)oxalamide
- (1S,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropanecarboxylic acid
Comparison: Compared to similar compounds, N1-(4-Chloro-3-fluorophenyl)-N2-((1S,2S)-2-guanidino-2,3-dihydro-1H-inden-1-yl)oxalamide formate is unique due to the presence of the guanidino group and the specific stereochemistry of the indane moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H19ClFN5O4 |
|---|---|
Molecular Weight |
435.8 g/mol |
IUPAC Name |
N'-(4-chloro-3-fluorophenyl)-N-[(1S,2S)-2-(diaminomethylideneamino)-2,3-dihydro-1H-inden-1-yl]oxamide;formic acid |
InChI |
InChI=1S/C18H17ClFN5O2.CH2O2/c19-12-6-5-10(8-13(12)20)23-16(26)17(27)25-15-11-4-2-1-3-9(11)7-14(15)24-18(21)22;2-1-3/h1-6,8,14-15H,7H2,(H,23,26)(H,25,27)(H4,21,22,24);1H,(H,2,3)/t14-,15-;/m0./s1 |
InChI Key |
WUILLEJRRYSPRZ-YYLIZZNMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)F)N=C(N)N.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















